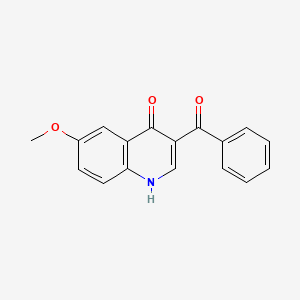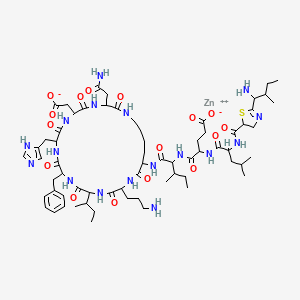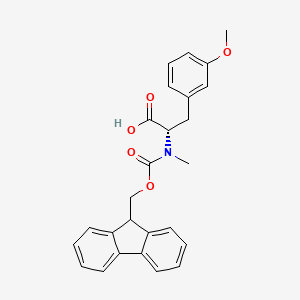
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole is an organic compound known for its unique structural and electronic properties. It belongs to the family of perylene derivatives, which are characterized by their extended π-conjugated systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole typically involves the reaction of 3,4,9,10-Perylenetetracarboxylic Dianhydride with o-phenylenediamine under high-temperature conditions. The reaction is usually carried out in a solvent such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. The reaction conditions often require temperatures ranging from 150°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct electronic and optical properties .
Aplicaciones Científicas De Investigación
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron acceptor material.
Dyes and Pigments: Due to its strong absorption and emission in the visible region, it is used as a dye in various industrial applications.
Biological Applications: It is explored for use in bioimaging and as a fluorescent probe in biological studies.
Mecanismo De Acción
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole involves its ability to participate in electron transfer processes. The extended π-conjugated system allows for efficient electron transport, making it an effective material in electronic and photovoltaic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating its role in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,9,10-Perylenetetracarboxylic Dianhydride
- 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride
- Perylenetetracarboxylic Diimide
Uniqueness
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole stands out due to its unique combination of electronic properties and structural stability. Compared to similar compounds, it offers superior electron transport capabilities and higher thermal stability, making it a preferred choice in high-performance applications .
Propiedades
Fórmula molecular |
C72H32N8O4 |
|---|---|
Peso molecular |
1073.1 g/mol |
Nombre IUPAC |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione;7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/2C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35;41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h2*1-16H |
Clave InChI |
XQNMSKCVXVXEJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)



![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)

